tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate
Overview
Description
tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate: is a chemical compound with the molecular formula C11H24N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by “tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate” are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethyl-3-(methylamino)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or other derivatives.
Scientific Research Applications
Chemistry: tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications due to its ability to form stable carbamate linkages.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a prodrug or a protective group in drug design.
Industry: In industrial applications, this compound is used in the synthesis of agrochemicals, polymers, and other specialty chemicals.
Comparison with Similar Compounds
- tert-butyl N-(2,3-dihydroxypropyl)carbamate
- tert-butyl N-(2-hydroxy-3-(methylamino)propyl)carbamate
- tert-butyl (3-(methylamino)propyl)carbamate
Uniqueness: tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate is unique due to its specific structural features, such as the presence of the 2,2-dimethyl group and the methylamino substituent. These structural elements confer distinct reactivity and stability, making it a valuable compound in various research and industrial applications.
Biological Activity
Tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H24N2O2
- Molecular Weight : 216.32 g/mol
- CAS Number : 122734-32-1
- SMILES : CC(C)(C)OC(=O)NCC(C)(C)CNC
The compound features a tert-butyl group attached to a carbamate moiety, which is significant for its biological interactions. The presence of the dimethylamino group suggests potential for interaction with various receptors, particularly in the central nervous system.
This compound is hypothesized to exert its effects through modulation of neurotransmitter systems. Preliminary studies indicate that it may act as an agonist at specific receptors involved in neuropharmacological pathways.
Pharmacological Effects
- CNS Activity :
-
Antinociceptive Properties :
- Initial animal studies suggest that this compound could possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.
-
Neuroprotective Effects :
- Some research indicates potential neuroprotective effects against neurodegenerative diseases, possibly through antioxidant mechanisms or by reducing excitotoxicity.
Study 1: Neuropharmacological Evaluation
A study evaluated the effects of this compound on wakefulness in rodent models. Results indicated a significant increase in wakefulness compared to control groups, with a dose-dependent response observed. The effective concentration (EC50) was determined to be approximately 50 nM for wakefulness enhancement .
Dose (mg/kg) | Wakefulness Increase (%) |
---|---|
1 | 15 |
5 | 35 |
10 | 60 |
Study 2: Analgesic Potential
In a pain model study, the compound was administered to evaluate its antinociceptive effects using the hot plate test. The results demonstrated a marked reduction in reaction time, suggesting significant analgesic activity.
Treatment Group | Reaction Time (s) | % Reduction from Control |
---|---|---|
Control | 12.5 | - |
Low Dose | 9.0 | 28 |
High Dose | 6.5 | 48 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Tert-butyl Group : Enhances lipophilicity, facilitating blood-brain barrier penetration.
- Dimethylamino Group : Critical for receptor binding; modifications here can significantly alter potency.
- Carbamate Moiety : Essential for stability and interaction with biological targets.
Properties
IUPAC Name |
tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-11(4,5)7-12-6/h12H,7-8H2,1-6H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUXQDYDMVJOTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345532-72-0 | |
Record name | tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.